molecular formula C14H6Br2ClFN2 B13078158 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline CAS No. 1260863-52-2

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

Cat. No.: B13078158
CAS No.: 1260863-52-2
M. Wt: 416.47 g/mol
InChI Key: RZNWNKNOXKMDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is a synthetically versatile chemical intermediate designed for the discovery and development of novel bioactive molecules, particularly in oncology research. Its structure incorporates multiple halogen substituents that facilitate further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse libraries of poly-substituted quinazoline derivatives for structure-activity relationship (SAR) studies . The quinazoline scaffold is a privileged structure in medicinal chemistry, well-known for its ability to yield potent inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) . Specific structural features of this compound are associated with enhanced biological activity; the presence of a halogen atom at the C6 position and an aryl group at the C2 position of the quinazoline core has been repeatedly linked to significant cytotoxic effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells . The 4-chloro group is a key reactive site, allowing for efficient nucleophilic displacement with various anilines to generate 4-anilinoquinazoline derivatives, a class of compounds that effectively compete with ATP for binding to the tyrosine kinase domain . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1260863-52-2

Molecular Formula

C14H6Br2ClFN2

Molecular Weight

416.47 g/mol

IUPAC Name

6-bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

InChI

InChI=1S/C14H6Br2ClFN2/c15-7-2-4-12-10(5-7)13(17)20-14(19-12)9-3-1-8(16)6-11(9)18/h1-6H

InChI Key

RZNWNKNOXKMDTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Quinazoline Scaffold

This method involves introducing bromine and chlorine atoms at specific positions on the quinazoline ring.

Reaction Conditions:

  • Reagents: Thionyl chloride, N,N-dimethylformamide (DMF), chloroform
  • Procedure:
    • A precursor compound (e.g., 6-bromoquinazolinone) is dissolved in chloroform.
    • The solution is cooled to 0°C, and thionyl chloride is added dropwise.
    • DMF is added as a catalyst, and the mixture is heated to 80°C for four hours.
    • After completion, the solvent is evaporated to yield a solid product.
  • Yield: Approximately 90%.

Coupling with Fluorinated Aromatic Rings

To introduce the fluorinated phenyl group:

  • A brominated quinazoline intermediate is reacted with a fluorinated aryl bromide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling).
  • Reagents: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or DMF).
  • Conditions: Moderate heating (80–120°C) under an inert atmosphere.

Alternative Multi-Step Synthesis

An alternative route uses a three-step reaction sequence:

  • Formation of Intermediate:

    • React ethyl propiolate with 4-bromaniline in methanol at elevated temperatures (30–50°C) under nitrogen protection.
    • This produces an intermediate ester compound.
  • Cyclization to Quinazolinone:

    • Heat the ester intermediate in diphenyl ether at 200–220°C.
    • Cool and isolate the resulting quinazolinone derivative.
  • Halogenation:

    • Treat the quinazolinone with phosphorus oxychloride in toluene at reflux temperature.
    • Cool and purify to yield the final halogenated product.

Reaction Data Summary

Step Reagents/Conditions Yield
Bromination Thionyl chloride, DMF, chloroform ~90%
Cross-Coupling Palladium catalyst, fluorinated aryl bromide Variable
Multi-Step Synthesis Ethyl propiolate, diphenyl ether, phosphorus trichloride ~70%

Key Considerations

  • Purity: High-purity reagents are essential for achieving optimal yields and minimizing side reactions.
  • Environmental Impact: The multi-step synthesis route is considered more environmentally friendly due to reduced waste generation.
  • Industrial Scalability: Methods involving fewer steps and higher yields are preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.

Scientific Research Applications

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenation Patterns

  • 6-Bromo-2,4-dichloroquinazoline (CAS 90272-83-6) : This analog replaces the 4-chloro and 2-aryl groups with two chlorines. The absence of the bulky 4-bromo-2-fluorophenyl substituent likely enhances its solubility in aprotic solvents like acetonitrile (kN = 0.012 s⁻¹M⁻¹), though its reactivity in SNAr reactions is comparable to the target compound in aqueous media (kN ~ 0.025 s⁻¹M⁻¹ at pH = pKa) .
  • However, steric hindrance from the ethyl carboxylate may reduce accessibility compared to the target compound’s planar phenyl group .

Aryl Substituent Variations

Physicochemical Properties

Compound Solubility Melting Point Reactivity (kN, s⁻¹M⁻¹)
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline Low (similar to dichloroquinazoline) Not reported 0.025 (water, pH = pKa)
6-Bromo-2,4-dichloroquinazoline Slightly soluble in water Not reported 0.012 (acetonitrile)
4-Chloroquinazoline (reference) Soluble in ethanol Not reported 0.071 (ethanol)

The target compound’s low solubility in water aligns with halogenated quinazolines, but its reactivity in protic solvents like ethanol (kN = 0.071 s⁻¹M⁻¹ for 4-chloroquinazoline) may be attenuated due to steric effects from the 2-aryl group .

Biological Activity

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is a halogenated quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique molecular structure, characterized by the presence of bromine and chlorine atoms, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈Br₂ClN₃
  • Molecular Weight : Approximately 354.48 g/mol
  • Structural Characteristics : The compound features a bromine atom at the sixth position, a bromophenyl group at the second position, and a chlorine atom at the fourth position. These substitutions enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression. Quinazoline derivatives are known to exhibit significant activity against:

  • Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in various cancers, making it a prime target for anticancer therapies. Studies have shown that quinazoline derivatives can effectively inhibit EGFR, leading to reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

In Vitro Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Compound Cell Line IC50 (μM) Mechanism
This compoundMCF-70.096EGFR inhibition
This compoundA5490.108EGFR inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-70.096EGFR inhibition

These results indicate that the compound exhibits potent anticancer activity, particularly through the inhibition of EGFR, which is crucial for tumor growth and survival.

Case Studies and Research Findings

  • EGFR Inhibition : A study demonstrated that this compound showed significant selectivity against EGFR with an IC50 value of 0.096 μM, indicating its potential as a targeted therapy for cancers driven by this receptor .
  • Cytotoxicity Against HeLa Cells : Another investigation assessed the compound's cytotoxic effects on HeLa cells, revealing that it exhibited significant inhibitory effects compared to standard treatments like Gefitinib . The presence of halogen substituents was found to enhance cytotoxicity.
  • Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating favorable binding interactions between the compound and the ATP-binding site of EGFR, suggesting a strong potential for therapeutic application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.